molecular formula C18H14Br2O4 B13133227 9,10-Anthracenedione, 1,8-bis(2-bromoethoxy)- CAS No. 69595-68-2

9,10-Anthracenedione, 1,8-bis(2-bromoethoxy)-

Katalognummer: B13133227
CAS-Nummer: 69595-68-2
Molekulargewicht: 454.1 g/mol
InChI-Schlüssel: VTZDTOPXDKOPKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9,10-Anthracenedione, 1,8-bis(2-bromoethoxy)- is a symmetrically substituted anthraquinone derivative characterized by two 2-bromoethoxy groups at the 1,8-positions of the anthracenedione core.

Eigenschaften

CAS-Nummer

69595-68-2

Molekularformel

C18H14Br2O4

Molekulargewicht

454.1 g/mol

IUPAC-Name

1,8-bis(2-bromoethoxy)anthracene-9,10-dione

InChI

InChI=1S/C18H14Br2O4/c19-7-9-23-13-5-1-3-11-15(13)18(22)16-12(17(11)21)4-2-6-14(16)24-10-8-20/h1-6H,7-10H2

InChI-Schlüssel

VTZDTOPXDKOPKC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)OCCBr)C(=O)C3=C(C2=O)C=CC=C3OCCBr

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1,8-Bis(2-bromoethoxy)anthracene-9,10-dione typically involves the reaction of 1,8-dihydroxyanthraquinone with 1,2-dibromoethane. The reaction is carried out under specific conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows :

    Starting Materials: 1,8-dihydroxyanthraquinone and 1,2-dibromoethane.

    Reaction Conditions: The reaction is usually conducted in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The 1,8-dihydroxyanthraquinone is dissolved in DMF, and 1,2-dibromoethane is added along with potassium carbonate. The mixture is heated to promote the reaction, leading to the formation of 1,8-Bis(2-bromoethoxy)anthracene-9,10-dione.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Analyse Chemischer Reaktionen

1,8-Bis(2-bromoethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethoxy groups can participate in nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.

    Oxidation and Reduction: The anthracene core can undergo oxidation and reduction reactions. Oxidizing agents like potassium permanganate can oxidize the anthracene ring, while reducing agents such as sodium borohydride can reduce it.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1,8-Bis(2-bromoethoxy)anthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical entities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 1,8-Bis(2-bromoethoxy)anthracene-9,10-dione involves its interaction with specific molecular targets. The bromoethoxy groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The anthracene core can also participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Anthracenedione Derivatives

Structural and Substituent Variations

Key anthracenedione derivatives for comparison include:

  • HAQ (1,4-bis(2-[(2-hydroxyethyl)amino]ethylamino)-9,10-anthracenedione): Features hydroxyethylamino groups at 1,4-positions .
  • DHAQ (1,4-dihydroxy-5,8-bis(2-[(2-hydroxyethyl)amino]ethylamino)-9,10-anthracenedione): Adds hydroxyl groups at 5,8-positions, enhancing DNA intercalation and potency .
  • AQ (1,4-bis(2-[(2-hydroxyethyl)amino]ethylamino)-9,10-anthracenedione diacetate): Acetylated derivative of HAQ with altered pharmacokinetics .
  • 1,8-bis(2-bromoethoxy)-9,10-anthracenedione: Bromoethoxy groups may increase lipophilicity and reactivity compared to amino/hydroxy analogs.
Table 1: Structural and Molecular Properties
Compound Substituents Molecular Formula Molecular Weight Key Features
1,8-bis(2-bromoethoxy)- 1,8-bis(2-bromoethoxy) C₁₈H₁₄Br₂O₄ 474.12 g/mol Electrophilic bromine substituents
HAQ (NSC 287513) 1,4-bis(hydroxyethylaminoethylamino) C₂₀H₂₈N₄O₄ 412.47 g/mol High DNA binding affinity
DHAQ (NSC 301739) 1,4-dihydroxy-5,8-bis(hydroxyethylaminoethylamino) C₂₀H₂₈N₄O₆ 444.47 g/mol Enhanced potency due to hydroxyls
AQ (Diacetate) Acetylated HAQ C₂₄H₃₂N₄O₈ 528.54 g/mol Improved metabolic stability

Antitumor Activity and Potency

  • DHAQ: Demonstrates superior antitumor activity in murine models (e.g., P388 leukemia, B16 melanoma), with curative doses 10-fold lower than HAQ. This correlates with its higher genotoxicity and DNA intercalation capacity .
  • However, this could also elevate acute toxicity risks compared to HAQ/DHAQ .
Table 2: Antitumor Efficacy in Murine Models
Compound Optimal Dose (mg/m²) % Increase in Lifespan (ILS) Long-Term Survivors Notable Toxicities
DHAQ 12 >300% (B16 melanoma) 80% (90-day) Myelosuppression
HAQ 300 173–200% (P388 leukemia) 20–80% (60-day) Convulsions, acute toxicity
AQ 300 ~150% Limited Reduced acute toxicity

Genotoxicity and Mechanisms of Action

  • DHAQ : Induces chromosome damage and sister chromatid exchanges at lower concentrations than Adriamycin, linked to its hydroxyl groups enhancing DNA interaction .
  • HAQ: Lower genotoxicity in cytogenetic assays but metabolically activated to mutagenic intermediates in bacterial systems .
  • This could result in higher baseline genotoxicity but reduced metabolic dependency .

Pharmacokinetics and Metabolism

  • HAQ : Rapid plasma clearance (23.5 mL/kg/min in dogs) with hepatobiliary excretion as the primary elimination route. Only 24% excreted unchanged in urine .
  • DHAQ : Higher tissue retention due to hydroxyl groups, prolonging therapeutic effects but increasing delayed toxicity risks .
  • 1,8-bis(2-bromoethoxy)- : Bromine’s lipophilicity may enhance tissue penetration and volume of distribution, but slower metabolic degradation could exacerbate toxicity.

Structure-Activity Relationships (SAR)

  • Hydroxyl Groups : DHAQ’s 5,8-hydroxyls enhance DNA binding (ΔTm = +15°C) and potency, while HAQ’s lack of hydroxyls reduces efficacy .
  • Aminoalkyl Chains: Hydroxyethylamino side chains improve solubility and metabolic stability compared to methyl or ethyl groups .

Biologische Aktivität

9,10-Anthracenedione, 1,8-bis(2-bromoethoxy)- is a synthetic derivative of anthracene that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its unique structure, which includes two bromoethoxy substituents that enhance its reactivity and biological interactions. This article explores the biological activity of this compound through various studies and findings.

  • CAS Number : 69595-68-2
  • Molecular Formula : C16H14Br2O2
  • Molecular Weight : 396.09 g/mol
  • IUPAC Name : 1,8-bis(2-bromoethoxy)-9,10-anthracenedione

The biological activity of 9,10-anthracenedione derivatives often involves:

  • DNA Intercalation : Similar to other anthraquinones, this compound can intercalate into DNA strands, disrupting replication and transcription processes. This mechanism is crucial for its anticancer properties.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells by generating ROS, leading to apoptosis in cancer cells.

Anticancer Activity

Numerous studies have investigated the anticancer potential of anthracenedione derivatives. For instance:

  • A study on anthraquinone derivatives showed that compounds similar to 9,10-anthracenedione exhibited significant cytotoxicity against various human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 1.23 μM to 4.02 μM .
  • Research has demonstrated that these compounds can induce cell cycle arrest at the G2/M phase and promote apoptosis through mitochondrial pathways .

Antimicrobial Activity

Research has indicated that anthraquinone derivatives possess antimicrobial properties:

  • Studies have shown that certain derivatives exhibit activity against bacterial strains and fungi, suggesting potential applications in treating infections.

Study 1: Anticancer Efficacy

A recent investigation evaluated the effects of various anthracenedione derivatives on human cancer cell lines. The study reported:

  • Compound Tested : 9,10-Anthracenedione, 1,8-bis(2-bromoethoxy)-
  • Cell Lines : MCF-7 and HepG2
  • Results : The compound demonstrated selective cytotoxicity with an IC50 value of approximately 3.5 μM against MCF-7 cells and induced significant apoptosis as evidenced by increased caspase activity.

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial effects of anthracene derivatives:

  • Organisms Tested : Staphylococcus aureus and Escherichia coli
  • Results : The compound exhibited significant inhibition of bacterial growth with minimum inhibitory concentrations (MIC) ranging from 15 to 30 μg/mL.

Comparative Analysis with Related Compounds

Compound NameStructure TypeIC50 (μM)Mechanism of Action
9,10-Anthracenedione, 1,8-bis(2-bromoethoxy)-Anthraquinone derivative3.5DNA intercalation + ROS generation
DoxorubicinAnthracycline0.01DNA intercalation + topoisomerase inhibition
MitoxantroneAnthracycline0.5DNA intercalation + topoisomerase inhibition

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.